Butylsulfonyl butane-1-sulfonate

Description

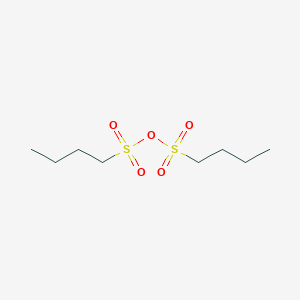

Structure

2D Structure

3D Structure

Properties

CAS No. |

108994-69-0 |

|---|---|

Molecular Formula |

C8H18O5S2 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

butylsulfonyl butane-1-sulfonate |

InChI |

InChI=1S/C8H18O5S2/c1-3-5-7-14(9,10)13-15(11,12)8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

HXJNXHRCVBYKFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)OS(=O)(=O)CCCC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Butylsulfonyl Butane 1 Sulfonate Analogues

Radical Pathways in Sulfonyl Chemistry

While the ionic reactivity of sulfonyl compounds is well-documented, radical pathways also play a significant role in their chemistry, offering alternative routes for the formation and transformation of sulfur-containing molecules.

The involvement of radical species in the chemistry of sulfonyl compounds is an area of active research. Sulfinyl radicals (RSO•) are a fundamental class of sulfur-centered radicals. nih.govnih.gov These radicals have historically been challenging to utilize in synthesis due to their tendency to undergo homo-coupling and β-cleavage. nih.gov However, recent strategies have been developed to generate and harness sulfinyl radicals for synthetic purposes. nih.govnih.gov

One approach involves the use of sulfinyl sulfones as precursors to sulfinyl radicals. nih.govnih.gov Mechanistic investigations, both experimental and theoretical, suggest that these reactions can proceed through the sequential addition of sulfonyl and sulfinyl radicals to unsaturated systems. nih.govnih.gov This dual radical process allows for the formation of diverse disulfurized products that were previously difficult to access. nih.gov The concept of a "radical cage" can be invoked where the initially formed radical pair is confined by solvent molecules, influencing the subsequent reaction pathways and product distribution.

Hydrogen atom transfer (HAT) is a fundamental process in radical chemistry, involving the concerted movement of a proton and an electron. scripps.eduacs.org In the context of sulfonyl chemistry, HAT processes are crucial in radical-mediated sulfinylation reactions. rsc.org Sulfinic acids (RSO₂H) have emerged as important reagents in radical chain reactions, acting as hydrogen atom donors. rsc.orgresearchgate.net

The reactivity of sulfinic acids in HAT reactions has been characterized, with the O-H bond dissociation enthalpy (BDE) being a key thermodynamic parameter. rsc.orgresearchgate.net The rate of hydrogen atom transfer from a sulfinic acid to a radical species is influenced by the nature of the radical and the solvent. rsc.orgresearchgate.net For instance, the reactivity of sulfinic acids is significantly attenuated in hydrogen-bond accepting solvents due to their strong hydrogen-bond donating ability. rsc.orgresearchgate.net

The photocatalyzed generation of radicals that can then participate in HAT processes has become a powerful tool for C-H bond functionalization. acs.org This approach can be applied to the synthesis of sulfonyl-containing compounds. The process typically involves a photocatalyst that, upon excitation, initiates a HAT event from a suitable donor, generating a radical that can then engage in further reactions, such as addition to an olefin. acs.org

Table 4: Bond Dissociation Enthalpies (BDEs) of Sulfur-Containing Acids

| Compound Type | Bond | BDE (kcal/mol) |

|---|---|---|

| Thiols | RS-H | ~87 |

| Sulfinic Acids | RSO-OH | ~78 |

| Sulfenic Acids | RSO-H | ~70 |

This table provides a comparison of the O-H and S-H bond dissociation enthalpies, which is a key factor in their hydrogen atom transfer reactivity. rsc.orgresearchgate.net

Torsional Effects and Rotational Barriers in Substituted Butylsulfonamides

The conformational flexibility of sulfonamides, dictated by rotation around the sulfur-nitrogen (S–N) bond, is a critical determinant of their biological activity and chemical reactivity. researchgate.net The rotation around this bond is not free and is subject to significant torsional barriers, which are influenced by both steric and electronic factors of the substituents on the nitrogen and sulfonyl sulfur atoms.

Research into the rotational dynamics of sulfonamides has revealed that the nature of the substituents plays a pivotal role in the magnitude of the rotational energy barrier. For instance, studies on N,N-disubstituted nonafluorobutane-1-sulfonamides have demonstrated unusually high torsional barriers, ranging from 62 to 71 kJ·mol⁻¹. researchgate.netcapes.gov.br This restricted rotation is attributed to the substantial S,N double-bond character, which is enhanced by the strong electron-withdrawing effect of the perfluorobutyl group. researchgate.netcapes.gov.br This effect leads to a shortening of the S–N bond, as confirmed by X-ray crystallography, further evidencing the increased bond order and restricted rotation. researchgate.netcapes.gov.br

In contrast, aromatic sulfonamides without bulky or highly electronegative substituents exhibit lower, yet still significant, rotational barriers. Rotational spectroscopy studies on benzenesulfonamide (B165840) and its derivatives show that the preferred conformation involves the amino group lying perpendicular to the plane of the benzene (B151609) ring. mdpi.comnih.govnih.gov The presence of an ortho-substituent on the aryl ring can alter this preference, causing the amino group to adopt a gauche orientation due to weak attractive interactions between the nitrogen lone pair and the substituent. mdpi.comnih.govnih.gov Computational studies, including Density Functional Theory (DFT), have been employed to calculate these rotational barriers, showing good correlation with experimental data obtained from dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. umich.edumdpi.com These studies underscore the importance of substituent effects on the conformational landscape of sulfonamides.

| Compound Class | Substituents | Rotational Barrier (kJ·mol⁻¹) | Method |

|---|---|---|---|

| N,N-Disubstituted Nonafluorobutane-1-sulfonamides | N,N-Dibenzyl | 62 - 71 | NMR Spectroscopy researchgate.netcapes.gov.br |

| N-Aryl Sulfonamides | ortho-Methyl | Not specified, conformational change observed | Rotational Spectroscopy mdpi.comnih.govnih.gov |

| Aromatic Sulfonamides | Various aryl groups | ~79 | Dynamic NMR / DFT umich.edu |

Cleavage Reactions and Degradation Pathways of Sulfonyl and Sulfonate Bonds

The stability of sulfonyl and sulfonate groups is a key feature of their chemistry, yet under specific conditions, the bonds within these moieties can be selectively cleaved. Understanding these degradation pathways is essential for applications ranging from drug metabolism to the design of protecting groups in organic synthesis.

The sulfonamide bond (S–N) is notably robust but can be cleaved through various mechanisms. Hydrolytic cleavage, for instance, can occur under catalytic conditions. Ceria (CeO₂) nanostructures have been shown to effectively catalyze the hydrolysis of sulfonamide drugs in aqueous solutions, leading to the cleavage of the S–N bond to yield products such as sulfanilic acid. nih.govacs.org This process is dependent on the molecular structure of the sulfonamide. nih.govacs.org Protonation of the sulfonamide group under acidic conditions can also facilitate S–N bond cleavage by making the sulfur atom more susceptible to nucleophilic attack. nih.govresearchgate.net Beyond hydrolysis, electrochemical methods offer a controlled way to break bonds within the sulfonamide structure. While reductive electrochemical conditions typically lead to S–N bond cleavage, oxidizing conditions can surprisingly induce N–C bond cleavage, providing a complementary method for degrading or modifying sulfonamides. acs.org

The sulfonate ester bond (S–O) also exhibits distinct cleavage pathways. A notable reaction is the light-induced, transition-metal-free activation and cleavage of the S–O bond in aryl sulfonate esters. rsc.orgrsc.orgnih.gov This process generates sulfonyl radicals, which are valuable reactive intermediates for forming new carbon-sulfur bonds, such as in the synthesis of vinyl sulfones. rsc.orgrsc.orgnih.gov Enzymatic pathways are also significant in the degradation of sulfonate and sulfate (B86663) esters. Arylsulfatases, for example, catalyze the hydrolytic cleavage of the S–O bond in sulfate esters through a mechanism involving a formylglycine residue in the enzyme's active site. researchgate.net

| Bond Type | Compound Class | Reaction Conditions | Key Products/Intermediates |

|---|---|---|---|

| S–N | Sulfonamides | Ceria-catalyzed hydrolysis | Sulfanilic acid, corresponding amine nih.govacs.org |

| N–C | N,N'-Substituted Sulfonamides | Oxidizing electrosynthesis | Dealkylated sulfonamides acs.org |

| S–O | Aryl Sulfonate Esters | Visible light, base | Sulfonyl radicals, vinyl sulfones rsc.orgrsc.orgnih.gov |

| S–O | Sulfate Esters | Enzymatic (Arylsulfatase) | Alcohol, sulfate researchgate.net |

Stereochemical Aspects in the Synthesis and Reactions of Chiral Butylsulfonyl Compounds

Chirality involving sulfur atoms, particularly in sulfonyl-containing compounds, is of paramount importance in asymmetric synthesis. The use of chiral auxiliaries based on butylsulfonyl groups, especially the tert-butylsulfinyl group, has become a powerful strategy for controlling stereochemistry in a wide array of chemical transformations. wikipedia.orgcas.cn

The tert-butylsulfinyl group, introduced by Ellman, serves as a highly effective chiral auxiliary. wikipedia.org When attached to a nitrogen atom to form an N-tert-butanesulfinamide, it can be condensed with aldehydes and ketones to produce N-tert-butylsulfinyl imines. wikipedia.orgcas.cn These imines are activated towards nucleophilic addition, and the bulky, chiral tert-butylsulfinyl group directs the nucleophile to attack one face of the imine diastereoselectively. wikipedia.orgcas.cn This methodology has been widely applied to the asymmetric synthesis of chiral amines with high levels of stereocontrol. wikipedia.orgcas.cn

Furthermore, the chiral tert-butylsulfinyl group has proven to be an efficient controller of axial chirality. In Suzuki-Miyaura cross-coupling reactions, an ortho-positioned tert-butylsulfinyl group on an aryl iodide can direct the formation of biaryl products with high atropo-diastereoselectivity. nih.govacs.org The steric bulk and defined stereochemistry of the auxiliary control the orientation of the coupling partners during the bond-forming step, leading to the preferential formation of one atropisomer. nih.govacs.org The auxiliary can typically be removed under mild conditions after the desired stereocenter or axis has been established. wikipedia.org

The development of catalytic asymmetric methods has also provided pathways to chiral sulfones. For example, the nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated sulfones allows for the synthesis of various chiral sulfones with excellent enantioselectivities. rsc.org Similarly, multicomponent reactions catalyzed by dual nickel and photocatalyst systems enable the construction of enantioenriched β-chiral sulfones from simple starting materials. nih.govacs.org

| Reaction Type | Chiral Moiety/Auxiliary | Product Class | Stereoselectivity (dr or ee) |

|---|---|---|---|

| Nucleophilic addition to imines | N-tert-Butylsulfinyl | Chiral amines | High diastereoselectivity wikipedia.orgcas.cn |

| Suzuki-Miyaura coupling | ortho-tert-Butylsulfinyl | Axially chiral biaryls | Up to 85:15 dr acs.org |

| Asymmetric hydrogenation | Chiral ligand with Ni catalyst | Chiral sulfones | Up to 99.9% ee rsc.org |

| Asymmetric sulfonylalkenylation | Chiral ligand with Ni/photocatalyst | β-Chiral vinyl sulfones | Up to 92% ee acs.org |

Theoretical and Computational Investigations of Butylsulfonyl and Butane 1 Sulfonate Systems

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules. These theoretical methods allow for the detailed examination of molecular geometries, electronic structures, and bonding characteristics that are often difficult to probe experimentally. Such studies on butylsulfonyl and butane-1-sulfonate (B1229382) systems provide fundamental insights into their behavior.

Conformation and Electronic Nature of Sulfonyl and Sulfonate Groups

The sulfonyl (R-SO₂-R') and sulfonate (R-SO₃⁻) functional groups are central to the chemistry of many organic compounds. Quantum chemical calculations, including methods like Hartree-Fock (HF), Density Functional Theory (DFT) at the B3LYP level, and Møller-Plesset perturbation theory (MP2), have been employed to elucidate their conformational preferences and electronic structures. researchgate.net

In sulfonyl-containing molecules like sulfonylureas, a key finding is the stability of conformers that allow for intramolecular hydrogen bonding. researchgate.net For instance, in model sulfonylurea systems, a conformer featuring an N-H···O hydrogen bond between a urea (B33335) nitrogen and a sulfonyl oxygen is particularly stable. researchgate.net The energy difference between various conformers can be significant in the gas phase, often on the order of several kcal/mol, but these differences can become negligible in a solvent phase, highlighting the crucial role of the environment in determining molecular shape. researchgate.net

The electronic nature of the sulfonyl group is characterized by the highly polarized sulfur-oxygen bonds, with significant negative charge accumulating on the oxygen atoms and a positive charge on the sulfur atom. This charge distribution is a key determinant of the group's reactivity and its ability to act as a hydrogen bond acceptor.

Analysis of S-N Bond Characteristics in Butylsulfonamides

In typical, non-strained sulfonamides, the nitrogen atom often adopts a pyramidal geometry. However, forcing the nitrogen into a planar configuration or incorporating it into a strained ring system can dramatically alter the S-N bond. researchgate.net Quantum chemical methods have shown that as the s-character of the nitrogen lone pair increases (moving from sp³ toward sp² or sp hybridization), the S-N bond length tends to increase. researchgate.net For example, in highly strained bicyclic sultams, where the nitrogen lone pair has more s-character, the S-N bond can be elongated by as much as 0.06 Å compared to a standard acyclic sulfonamide. researchgate.net This elongation is accompanied by a significant increase in strain energy, which can reach up to 30 kcal/mol in the most constrained systems. researchgate.net

This correlation between nitrogen hybridization, S-N bond length, and strain energy is a fundamental principle derived from computational analysis, providing a predictive framework for the design and synthesis of new sulfonamide-containing molecules with specific structural and electronic properties. researchgate.net

Table 1: Correlation of Nitrogen Lone Pair Hybridization and S-N Bond Length in Sulfonamides

| Compound Type | Nitrogen Lone Pair Hybridization (Approx.) | Predicted S-N Bond Length Change | Predicted Strain Energy |

| Common Sulfonamides | sp³ | Baseline | Low |

| Strained Bicyclic Sultams | sp-like | Increase of ~0.06 Å | ~30 kcal/mol |

This table is generated based on findings from quantum chemical studies on various sulfonamides. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling is indispensable for mapping out complex chemical transformations at the molecular level. By simulating reaction pathways, researchers can identify transition states, calculate energy barriers, and predict the most likely mechanisms for both synthetic and degradative processes involving butylsulfonyl and butane-1-sulfonate compounds.

Elucidation of Catalytic Reaction Pathways

While specific studies focusing solely on butylsulfonyl butane-1-sulfonate are not detailed in the provided results, the principles of computational catalysis are broadly applicable. First-principles calculations, particularly those based on DFT, are used to model the interaction of reactants with catalyst surfaces. mdpi.com This approach involves building molecular models of the catalyst system and then calculating the thermodynamics and kinetics of the reaction pathway. mdpi.com

For instance, in electrocatalysis, computational models can simulate the interface between an electrode and an electrolyte to understand how varying the electrical potential can control the rate of a reaction. researchgate.net The concept of the "computational hydrogen electrode" is a powerful tool in these simulations, allowing for the prediction of how reaction energetics change with electrode potential. researchgate.net Such models can determine which reaction pathways become thermodynamically favorable at specific potentials, guiding the design of more efficient catalytic processes. researchgate.net These computational techniques could be directly applied to understand how a molecule like this compound might interact with a catalyst surface, predicting how it might be synthesized or how it might function as a catalyst or ligand itself.

Prediction of Abiotic Degradation Routes for Perfluorinated Butylsulfonates

Per- and polyfluoroalkyl substances (PFAS), a class of persistent environmental contaminants, include perfluorinated sulfonates. Ab initio molecular dynamics (AIMD) simulations are a key computational tool for predicting how these highly stable molecules might break down under abiotic (non-biological) conditions. nih.gov

Studies on related perfluorinated compounds, such as perfluorooctanoic acid (PFOA), have shown that mineral surfaces like aluminum oxide (γ-Al₂O₃) can facilitate degradation at elevated temperatures. nih.gov AIMD simulations reveal the real-time dynamics of these processes at a quantum mechanical level. nih.gov The calculations can predict specific degradation mechanisms, such as the initial cleavage of bonds and the subsequent formation of secondary byproducts. nih.gov These predictive calculations are crucial because they can screen for effective degradation conditions, such as temperature and the specific crystalline facet of the mineral, without costly and time-consuming experiments. nih.gov For perfluorinated butylsulfonates, these models would predict the most likely points of initial attack, such as the C-S bond or C-F bonds, and the subsequent reaction cascade on a reactive surface.

Conformational Analysis of Butylsulfonyl-Containing Molecules

The three-dimensional shape, or conformation, of a molecule is critical to its function and interactions. For molecules with flexible alkyl chains like a butyl group, rotation around single bonds can lead to a multitude of different spatial arrangements, known as conformers. Conformational analysis seeks to identify the most stable of these arrangements and the energy barriers between them. csbsju.edu

For a butylsulfonyl group, the flexibility arises from rotations around the C-C bonds within the butyl chain and the C-S bond. The principles of conformational analysis, famously applied to systems like cyclohexane, can be extended to these molecules. nobelprize.org The interactions between non-bonded atoms are key; conformers that minimize steric repulsion (where bulky groups are too close) and torsional strain (from eclipsing bonds) are energetically favored. upenn.eduyoutube.com

Analytical Methodologies for the Characterization of Butylsulfonyl Butane 1 Sulfonate and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Butylsulfonyl butane-1-sulfonate (B1229382). These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Mass Spectrometry (MS and HRMS-ESI)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is particularly useful for the analysis of sulfonate esters.

In ESI, ions are formed in solution and then transferred to the gas phase, making it a soft ionization technique suitable for relatively polar and thermally labile molecules like sulfonate esters. nih.gov The mass spectrum would typically show a protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov

The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. For Butylsulfonyl butane-1-sulfonate, fragmentation would likely involve cleavage of the S-O and C-S bonds. Common fragmentation pathways for alkyl sulfonates include the loss of the alkyl group or the entire sulfonate moiety. researchgate.netaaqr.orgresearchgate.net Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used, sometimes offering different fragmentation patterns and sensitivities compared to ESI. nih.gov

Table 2: Predicted Mass Fragments for this compound Note: These fragments are predicted based on common fragmentation patterns of alkyl sulfonate esters. researchgate.netaaqr.orgresearchgate.netnih.gov

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Description |

| 259.0673 | [C₈H₁₉O₅S₂]⁺ | Protonated Molecule [M+H]⁺ |

| 281.0492 | [C₈H₁₈NaO₅S₂]⁺ | Sodium Adduct [M+Na]⁺ |

| 201.1130 | [C₈H₁₇O₂S]⁺ | Loss of SO₃ |

| 137.0272 | [C₄H₉O₃S]⁻ | Butanesulfonate Anion |

| 121.0657 | [C₄H₉O₂S]⁺ | Butylsulfonyl Cation |

| 57.0704 | [C₄H₉]⁺ | Butyl Cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds.

The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonate ester group. The key absorptions are the asymmetric and symmetric stretching vibrations of the S=O bonds and the stretching of the S-O and C-O bonds. blogspot.comresearchgate.net The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Note: Wavenumbers are typical for sulfonate esters. blogspot.comresearchgate.netspectroscopyonline.com

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | R-SO₂-O-R' | 1350 - 1380 | Strong |

| Symmetric S=O Stretch | R-SO₂-O-R' | 1160 - 1180 | Strong |

| S-O-C Stretch | R-SO₂-O-C- | 1000 - 1050 | Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1465 | Medium |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like sulfonate esters. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.gov

For the analysis of this compound, a gradient elution method using a mobile phase consisting of water (often with an acid modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be typical. pnrjournal.com Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. nih.govnih.gov The method's conditions, including the column, mobile phase composition, flow rate, and temperature, must be optimized to achieve good separation and peak shape. pnrjournal.com

Ion-Pair Chromatography for Butanesulfonates

Ion-Pair Chromatography (IPC) is a variation of reversed-phase HPLC that is particularly effective for separating ionic or highly polar compounds, such as butanesulfonates. technologynetworks.comitwreagents.comshimadzu.com This technique involves adding an ion-pairing reagent to the mobile phase. technologynetworks.com

In the context of analyzing basic, cationic species, an alkyl sulfonate like sodium 1-butanesulfonate can be used as the ion-pairing reagent. shimadzu.comthermofisher.com The sulfonate anion forms a neutral ion pair with the cationic analyte. This neutral complex has increased hydrophobicity, leading to greater retention on a reversed-phase column. itwreagents.com The retention is influenced by several factors, including the chain length of the alkyl sulfonate, its concentration in the mobile phase, the pH of the mobile phase, and the type and concentration of the organic modifier. shimadzu.comthermofisher.com This technique is widely applied in the analysis of pharmaceuticals, bases, and cations. technologynetworks.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, offering insights into the conformation and intermolecular interactions in the solid state. For sulfonate esters, this analysis is crucial for understanding the geometry around the sulfur atom and the orientation of the ester and alkyl groups.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Research Findings: While a specific crystallographic study for this compound is not widely published, analysis of closely related aliphatic sulfonate esters provides a clear framework for the expected structural features. Studies on similar compounds, such as methyl methanesulfonate, reveal a tetrahedral geometry around the sulfur atom. The S-O and S-C bond lengths are key indicators of the electronic environment of the sulfonate group.

In a hypothetical analysis of this compound, one would expect to observe specific intermolecular interactions, such as weak hydrogen bonds between the oxygen atoms of the sulfonate group and hydrogen atoms on adjacent molecules, which would dictate the crystal packing. The conformation of the two butyl chains would likely be in a staggered, low-energy arrangement.

Below is a representative table of crystallographic data that would be obtained from such an analysis, based on typical values for related sulfonate esters.

Table 1: Representative Crystallographic Data for an Aliphatic Sulfonate Ester

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 5.0 - 6.0 |

| c (Å) | 18.0 - 19.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 850 - 950 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 - 1.35 |

| Key Bond Length (S=O) | ~1.45 Å |

| Key Bond Length (S-O) | ~1.60 Å |

Note: This data is illustrative and represents typical values for compounds in this class.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes for Butylsulfonyl Butane-1-sulfonate (B1229382)

The synthesis of sulfonate esters has traditionally relied on methods such as the reaction of alcohols with sulfonyl chlorides in the presence of a base. eurjchem.comperiodicchemistry.com However, contemporary research is focused on developing more efficient, selective, and environmentally benign synthetic strategies.

One promising direction is the development of one-pot syntheses. For instance, a streamlined, single-pot protocol has been reported for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones and epichlorohydrin (B41342). This approach, which proceeds through a 3-sulfonylcyclobutanoxide intermediate, offers a more efficient route to complex sulfonyl-containing molecules. While not directly applied to Butylsulfonyl butane-1-sulfonate, this methodology provides a conceptual framework for developing a one-pot synthesis from 1-butanol, a butanesulfonyl source, and a suitable electrophile.

Another area of innovation is the use of novel reagents and catalysts. For example, visible-light-induced multicomponent reactions have been developed for the synthesis of sulfonic esters from arylazo sulfones, alcohols, and a sulfur dioxide surrogate in the presence of a copper catalyst. nih.gov Adapting such photochemical methods for the synthesis of alkylsulfonyl alkanesulfonates could offer a milder and more selective alternative to traditional methods. Furthermore, the use of environmentally benign sulfonation reagents, such as copper sulfate (B86663) activated by isocyanide, presents a novel approach for the direct C-H functionalization to form sulfonic esters. researchgate.net

Future research will likely focus on optimizing these novel routes to improve yields, reduce waste, and expand the substrate scope, making the synthesis of compounds like this compound more practical and sustainable.

Exploration of New Catalytic Applications for Butylsulfonyl-Containing Ligands

The sulfonyl group is a key functional moiety in a variety of ligands used in transition metal catalysis. Its strong electron-withdrawing nature can significantly influence the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity.

Recent advancements have seen the successful application of sulfonyl-containing ligands in a range of catalytic transformations. For example, N-sulfonyl bisimidazoline ligands have been shown to be highly effective in palladium(II)-catalyzed asymmetric additions, leading to the synthesis of chiral α-tertiary amines with high yields and enantioselectivity. acs.org Similarly, tert-butylsulfonamide (B1227323) has been utilized as a nitrogen source for the catalytic aminohydroxylation and aziridination of olefins. acs.org

Building on these successes, future research is expected to explore the potential of ligands incorporating a butylsulfonyl group. The specific steric and electronic properties of the butyl group could offer unique advantages in tuning the performance of metal catalysts. Potential applications for such ligands could include:

Cross-coupling reactions: The development of novel palladium complexes with butylsulfonyl-containing ligands for Suzuki, Heck, and other cross-coupling reactions. eurjchem.com

Asymmetric hydrogenation: The design of chiral ligands with butylsulfonyl moieties for the enantioselective hydrogenation of prochiral substrates. acs.org

Polymerization: The use of butylsulfonyl-containing ligands to control the activity and selectivity of polymerization catalysts.

The systematic investigation of the structure-activity relationships of these new ligands will be crucial for unlocking their full catalytic potential.

Advanced Computational Studies on Reactivity and Properties

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational studies can provide valuable insights into its reactivity, properties, and reaction mechanisms.

The hydrolysis of sulfonate esters, a fundamental reaction for this class of compounds, has been a subject of both experimental and theoretical investigation. Computational studies, often using quantum mechanics/molecular mechanics (QM/MM) methods, have been employed to elucidate the reaction mechanism. While some studies have suggested a concerted mechanism for the alkaline hydrolysis of aryl benzenesulfonates, others have presented computational evidence for a two-step mechanism involving a pentavalent intermediate. rsc.orgrsc.orgacs.org These studies highlight the sensitivity of the reaction pathway to the nature of the leaving group and the nucleophile.

Future computational research on this compound could focus on:

Reaction Mechanisms: Detailed computational modeling of its hydrolysis and other reactions to definitively establish the operative mechanisms and identify key transition states and intermediates.

Reactivity Prediction: Using computational methods to predict its reactivity towards various nucleophiles and electrophiles, guiding the design of new synthetic applications.

Property Calculation: Calculating key physicochemical properties, such as bond dissociation energies, electrostatic potentials, and spectroscopic signatures, to complement experimental data.

These computational insights will not only deepen our fundamental understanding of this compound but also accelerate the discovery of its new applications.

Sustainable and Green Chemistry Approaches in Butylsulfonyl Chemistry

The principles of green chemistry are increasingly guiding the design of chemical processes to minimize their environmental impact. nih.govresearchgate.net The synthesis and application of this compound and related compounds present numerous opportunities for the implementation of greener practices.

Key areas for advancing sustainable chemistry in this field include:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids in the synthesis and application of sulfonyl compounds.

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes both homogeneous and heterogeneous catalysts.

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the butyl and butanesulfonyl moieties.

Waste Reduction: Designing synthetic routes with high atom economy to minimize the formation of byproducts. rsc.org

For example, an environmentally benign approach for the synthesis of sulfonate esters has been reported using aqueous bases and greener solvents, affording good to excellent yields. eurjchem.com The development of solvent-free reaction conditions is another attractive strategy for reducing environmental impact. researchgate.net By integrating these green chemistry principles, the entire lifecycle of this compound, from its synthesis to its final application, can be made more sustainable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.